molecular formula C15H20N2O4 B4417524 [1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

Cat. No.: B4417524
M. Wt: 292.33 g/mol
InChI Key: OKDNDLFNKSOVPM-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10-7-11(3-4-13(10)21-2)9-17-6-5-16-15(20)12(17)8-14(18)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDNDLFNKSOVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (C15H20N2O3) has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Molecular Characteristics

  • Empirical Formula : C15H20N2O3
  • Molecular Weight : 292.33 g/mol
  • Structure : The compound features a piperazine ring substituted with a methoxy and methyl group, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent acetic acid functionalization. The detailed synthetic pathway can be outlined as follows:

  • Formation of the Piperazine Derivative : Starting from 4-methoxy-3-methylbenzylamine, the piperazine core is constructed through cyclization.
  • Acetylation : The resulting piperazine is then acetylated using acetic anhydride to introduce the acetic acid moiety.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly against:

  • MCF-7 (human breast cancer)
  • A2780 (human ovarian carcinoma)

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A278015.0Inhibition of tubulin polymerization

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that this compound interacts with the colchicine-binding site on tubulin, inhibiting polymerization.

Case Studies

  • Study on MCF-7 Cells : A flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest, indicating its potential as an antitumor agent.
  • Resistance Mechanisms : In a comparative study with cisplatin-resistant A2780 cells, the compound demonstrated sustained efficacy, suggesting it may overcome common resistance mechanisms in cancer therapy.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols or alkyl halides under acidic or catalytic conditions. This reaction is critical for modifying solubility or bioavailability.

Reaction Type Reagents/Conditions Product Key Notes
Fischer esterificationMethanol/H₂SO₄, refluxMethyl ester derivativeProlonged heating required.
Steglich esterificationDCC/DMAP, room temperatureActivated ester for further couplingMild conditions preserve labile groups.

Substitution Reactions

The electron-rich aromatic ring (due to the methoxy group) and the piperazine nitrogen atoms participate in electrophilic and nucleophilic substitutions.

Reaction Type Reagents/Conditions Product Site of Reactivity
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitro-substituted derivative at para positionMethoxy group directs nitration .
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-alkylated piperazinePiperazine nitrogen acts as nucleophile .

Oxidation and Reduction

The ketone group in the piperazine ring and the acetic acid moiety are susceptible to redox reactions.

Reaction Type Reagents/Conditions Product Outcome
Ketone Reduction NaBH₄/MeOH, 0°CSecondary alcoholSelective reduction without affecting the acid group.
Oxidation of Thioether (if present)H₂O₂, CH₃COOHSulfoxide or sulfoneRequires stoichiometric control.

Ring-Opening Reactions

The piperazine ring can undergo cleavage under strong acidic or basic conditions.

Reaction Type Reagents/Conditions Product Mechanism
Acid hydrolysis6M HCl, reflux, 12 hrsLinear diamino carboxylic acidProtonation of nitrogen followed by nucleophilic attack .
Base hydrolysisNaOH (aq), 100°C, 8 hrsFragmented amines and carboxylatesDeprotonation and β-elimination .

Complexation and Chelation

The piperazine nitrogen atoms and carboxylic acid group enable metal coordination, relevant in catalysis or medicinal chemistry.

Metal Ion Conditions Application Stoichiometry
Cu²⁺pH 7.4, aqueous bufferAntibacterial agent enhancement1:1 (ligand:metal) .
Fe³⁺Ethanol, 25°CSensor development2:1 (ligand:metal) .

Decarboxylation

Under high-temperature or oxidative conditions, the acetic acid group may lose CO₂.

Reaction Type Reagents/Conditions Product Byproducts
Thermal decarboxylation200°C, inert atmospherePiperazine derivative with reduced polarityCO₂, H₂O .
Oxidative decarboxylationPb(OAc)₄, DMSOAlkene or alkaneRadical intermediates.

Key Structural Influences on Reactivity:

  • Methoxy Group : Activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation).

  • Piperazine Ring : Basic nitrogen atoms facilitate alkylation, acylation, or coordination chemistry.

  • Acetic Acid Moiety : Enables esterification, salt formation, or decarboxylation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Analogous compounds differ primarily in the substituents on the benzyl group attached to the piperazine ring. These modifications impact electronic properties, steric bulk, solubility, and binding affinity.

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS) Molecular Formula Substituents on Benzyl Group Molecular Weight (g/mol) Key References
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid (1031257-39-2) C₁₅H₂₀N₂O₄ 4-methoxy, 3-methyl 292.335
2-[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid (1033600-27-9) C₁₃H₁₄ClFN₂O₃ 2-chloro, 6-fluoro 301.00
[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic Acid (1023919-67-6) C₁₅H₂₀N₂O₅ 3,4-dimethoxy 308.34
[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid (1023919-68-7) C₁₄H₁₈N₂O₃ 3-methyl 262.31
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid (1033600-10-0) C₁₃H₁₅FN₂O₃ 4-fluoro 266.27

Physicochemical and Functional Differences

For example, the chloro-fluoro analog (C₁₃H₁₄ClFN₂O₃) has higher polarity than the methoxy-methyl variant . Electron-Donating Groups (OCH₃, CH₃): Reduce acidity and may improve lipid solubility, aiding membrane permeability. The 3,4-dimethoxy analog (C₁₅H₂₀N₂O₅) has a higher molecular weight and lower solubility in polar solvents .

Smaller groups like methyl (C₁₄H₁₈N₂O₃) reduce steric bulk, possibly enhancing reactivity .

The chloro-fluoro variant may mimic such activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves benzylation of a piperazine core followed by oxidation and acetylation steps. Evidence from structurally analogous compounds (e.g., [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid) suggests using protected intermediates and coupling agents like EDCI/HOBT for amide bond formation . Reaction optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometry of reagents to improve yields. Monitoring via LC-MS or 1^1H NMR can track intermediate formation .

Q. Which analytical techniques are critical for characterizing purity and structural confirmation?

  • Answer : Key techniques include:

  • HPLC-PDA : To assess purity (>95%) and detect impurities .
  • NMR Spectroscopy : 1^1H and 13^13C NMR for confirming substituent positions (e.g., methoxy and methyl groups on the benzyl ring) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .
  • FT-IR : To identify carbonyl (C=O) and amide (N-H) functional groups .

Q. How can stability studies be designed to evaluate degradation under varying pH and temperature?

  • Answer : Accelerated stability testing involves:

  • Incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C.
  • Sampling at intervals (0, 1, 3, 6 months) and analyzing via HPLC to quantify degradation products .
  • Identifying hydrolytic pathways (e.g., cleavage of the piperazine ring or ester groups) through LC-MS/MS .

Advanced Research Questions

Q. What computational methods are suitable for modeling electronic properties and reactivity?

  • Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can predict electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces . The Lee-Yang-Parr (LYP) correlation functional improves accuracy for non-covalent interactions (e.g., hydrogen bonding in crystal packing) . Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Answer : Key strategies include:

  • Substituent Variation : Modifying the benzyl group (e.g., replacing methoxy with halogens or bulkier groups) to assess steric/electronic effects on receptor binding .
  • Piperazine Ring Modifications : Introducing sp3^3-hybridized carbons or heteroatoms (e.g., sulfur) to alter conformational flexibility .
  • Biological Assays : Testing analogs in enzyme inhibition (e.g., serine proteases) or receptor-binding assays (e.g., GPCRs) to correlate structural changes with activity .

Q. What experimental and computational approaches resolve stereochemical uncertainties in derivatives?

  • Answer :

  • X-ray Crystallography : Definitive assignment of absolute configuration for chiral centers .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess (ee) .
  • Vibrational Circular Dichroism (VCD) : Coupled with DFT calculations to assign stereochemistry in solution .

Q. How can contradictions in biological data (e.g., conflicting IC50_{50} values) be addressed methodologically?

  • Answer :

  • Assay Standardization : Ensure consistent buffer conditions, enzyme concentrations, and incubation times across labs.
  • Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers and trends .

Methodological Considerations

  • Avoiding Pitfalls :
    • Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation of sensitive groups (e.g., methoxy) .
    • Validate computational models with experimental data (e.g., comparing DFT-predicted vs. observed NMR shifts) .
  • Data Reproducibility :
    • Publish detailed synthetic protocols (e.g., exact molar ratios, purification gradients) and raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Reactant of Route 2
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[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.